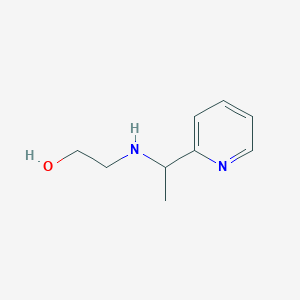

2-(1-Pyridin-2-yl-ethylamino)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-pyridin-2-ylethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(10-6-7-12)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOSOMGHCOWFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Stereochemical Analysis of 2 1 Pyridin 2 Yl Ethylamino Ethanol

Spectroscopic Characterization Techniques for Confirming Molecular Structure

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. However, specific spectra for 2-(1-Pyridin-2-yl-ethylamino)-ethanol are not available in the reviewed literature. The following sections discuss the expected spectroscopic features based on the analysis of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. For this compound, one would anticipate a complex ¹H NMR spectrum due to the various proton environments.

Predicted ¹H NMR Spectral Characteristics:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine (B92270) Ring Protons | 7.0 - 8.5 | Multiplets |

| Methine Proton (CH) | 3.5 - 4.0 | Quartet |

| Methylene Protons (CH₂) | 2.5 - 3.5 | Multiplets |

| Methyl Protons (CH₃) | 1.2 - 1.5 | Doublet |

| Hydroxyl Proton (OH) | Variable | Singlet (broad) |

| Amine Proton (NH) | Variable | Singlet (broad) |

Predicted ¹³C NMR Spectral Characteristics:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Pyridine Ring Carbons | 120 - 160 |

| Methine Carbon (CH) | 55 - 65 |

| Methylene Carbon (CH₂) | 40 - 50 |

| Ethanol (B145695) Methylene Carbon (CH₂) | 60 - 70 |

| Methyl Carbon (CH₃) | 15 - 25 |

These predicted values are based on the known chemical shifts of similar structural motifs found in compounds such as 2-amino-1-pyridin-2-yl-ethanol and various N-ethyl-N-(pyridin-2-yl) derivatives. The exact chemical shifts and coupling constants would be highly dependent on the solvent used and the specific conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Expected Vibrational Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad (IR) |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Moderate (IR) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Moderate to Weak (IR/Raman) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong (IR/Raman) |

| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 | Strong to Moderate (IR/Raman) |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong (IR) |

| C-N (Amine) | Stretching | 1020 - 1250 | Moderate to Weak (IR) |

The broadness of the O-H and N-H stretching bands would be indicative of hydrogen bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₉H₁₄N₂O), the expected exact mass would be approximately 166.1106 g/mol .

Anticipated Fragmentation Patterns: The molecule would likely undergo fragmentation at several key points. Common fragmentation pathways would include the loss of the ethyl group, the ethanol group, and cleavage of the bond between the chiral carbon and the pyridine ring. The resulting fragment ions would provide further confirmation of the molecular structure.

Solid-State Structural Determination of this compound

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

X-ray Single Crystal Diffraction for Definitive Molecular Geometry

To date, no published single-crystal X-ray diffraction data for this compound exists. Such a study would be invaluable for unequivocally determining bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

Conformational Analysis of this compound in Solution and Gas Phase

The conformational landscape of this compound, a molecule possessing multiple rotatable bonds, is critical to understanding its chemical behavior and potential interactions. The relative orientation of the pyridine ring, the ethylamino chain, and the terminal ethanol group is dictated by a complex interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Theoretical Conformational Search and Energy Minimization Studies

A systematic conformational search would be initiated by rotating the key dihedral angles, followed by geometry optimization and energy minimization of the resulting structures. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to accurately calculate the energies of the different conformers. For a molecule of this nature, the following dihedral angles would be of primary interest for a comprehensive scan:

τ1: C(α)-C(β)-N-C(1)

τ2: C(β)-N-C(1)-C(2)

τ3: N-C(1)-C(2)-O

To illustrate the expected outcomes of such a study, a hypothetical table of results is presented below. This table showcases the kind of data that would be generated from a thorough computational analysis.

| Conformer | Dihedral Angle (τ1) (°) | Dihedral Angle (τ2) (°) | Dihedral Angle (τ3) (°) | Relative Energy (kcal/mol) | Intramolecular Hydrogen Bond |

| 1 | 60 | 180 | 60 | 0.00 | OH···N(pyridine) |

| 2 | 180 | 180 | 60 | 1.25 | None |

| 3 | 60 | 60 | -60 | 2.50 | OH···N(amino) |

| 4 | -60 | 180 | 180 | 3.10 | None |

Note: This table is a hypothetical representation and is not based on published experimental or computational data for this compound.

Spectroscopic Probes of Conformational Preferences

Experimental techniques provide crucial validation for theoretical predictions and offer insights into the conformational preferences of molecules in different environments. For this compound, a combination of spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for conformational analysis. The measurement of nuclear Overhauser effects (NOEs) between specific protons can provide information about their spatial proximity, helping to distinguish between different conformers. For instance, an NOE between a proton on the pyridine ring and a proton on the ethylamino chain would suggest a folded conformation.

Infrared (IR) and Raman Spectroscopy: In both the gas phase and in solution, vibrational spectroscopy can probe the presence of intramolecular hydrogen bonds. The O-H stretching frequency in the IR or Raman spectrum is particularly sensitive to hydrogen bonding. A red shift (lower frequency) of the O-H stretching band compared to that of a free hydroxyl group is a strong indicator of its involvement in a hydrogen bond.

A study on a structurally related compound, 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, utilized NMR spectroscopy and molecular orbital calculations to determine the conformational properties of its diastereomeric pair. This highlights the utility of combining experimental and theoretical approaches for such analyses. nih.gov

Examination of Chirality and Stereoisomeric Forms of this compound

The structure of this compound contains a stereocenter at the carbon atom of the ethylamino group that is attached to the pyridine ring (C1). The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The two enantiomers are designated as (R)-2-(1-Pyridin-2-yl-ethylamino)-ethanol and (S)-2-(1-Pyridin-2-yl-ethylamino)-ethanol. These enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions.

The synthesis of this compound without the use of a chiral catalyst or resolving agent would typically result in a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, would be necessary to study the properties of the individual stereoisomers. This could be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The absolute configuration of the enantiomers could be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by chiroptical spectroscopy methods like circular dichroism (CD) in conjunction with theoretical calculations.

Coordination Chemistry of 2 1 Pyridin 2 Yl Ethylamino Ethanol As a Ligand

Ligand Design Principles: Donor Atom Characteristics and Flexibility

The design of 2-(1-Pyridin-2-yl-ethylamino)-ethanol as a ligand is centered on its potential to act as a chelating agent. It possesses three potential donor sites, making it a potentially tridentate ligand. These donor atoms are the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the secondary amine, and the oxygen atom of the terminal hydroxyl group. This N,N,O donor set is a common motif in coordination chemistry, capable of forming stable five- and six-membered chelate rings with a metal ion.

The pyridine nitrogen provides a soft, aromatic N-donor, while the secondary amine offers a more flexible, aliphatic N-donor. The hydroxyl group can coordinate as a neutral molecule or be deprotonated to form an anionic alkoxide donor, which can significantly impact the charge of the resulting metal complex and its ability to act as a bridging ligand. The ethyl bridge between the donor groups provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions, which can range from square planar and tetrahedral to octahedral and beyond.

Complexation Behavior of this compound with Metal Ions

The complexation behavior of ligands similar to this compound has been studied, providing insight into its likely interactions with metal ions. The formation of complexes is influenced by factors such as the metal-to-ligand ratio, the solvent system, and the pH of the reaction medium, which can affect the protonation state of the ligand.

Transition metals such as nickel(II), copper(II), and cadmium(II) are expected to form stable complexes with this compound.

Nickel(II): With its d8 electron configuration, Ni(II) commonly forms octahedral or square planar complexes. With a potentially tridentate ligand like this compound, octahedral complexes of the type [NiL₂]²⁺ (where L is the ligand) are plausible, with two ligand molecules coordinating to the metal center. Studies on similar pyridine-containing ligands show a strong preference for four-coordinate square planar or six-coordinate octahedral geometries for Ni(II). jscimedcentral.com

Copper(II): The d⁹ Cu(II) ion is known for its distorted coordination geometries due to the Jahn-Teller effect. It readily forms complexes with N- and O-donor ligands. Research on the closely related ligand 2-[(pyridin-3-ylmethyl)amino]ethanol has shown that it forms one-dimensional coordination polymers with Cu(II). This suggests that this compound could also form polynuclear structures with copper(II), potentially with the alkoxide oxygen acting as a bridge.

Cadmium(II): As a d¹⁰ ion, Cd(II) is a soft Lewis acid and is expected to form stable complexes. The coordination geometry of cadmium(II) complexes can vary, often being tetrahedral or octahedral. cyberleninka.ru The thermodynamic stability of cadmium(II) complexes with amino acids and peptides is well-documented, with coordination typically involving amino and carboxylate groups. nih.gov By analogy, the amino and hydroxyl groups of this compound would be expected to coordinate effectively to Cd(II).

The primary coordination mode anticipated for this compound is as a tridentate N,N,O-donor, forming two stable chelate rings with a metal center. However, other coordination modes are possible.

Bidentate Coordination: The ligand could coordinate in a bidentate fashion, for instance, through the two nitrogen atoms (pyridine and amine) if the hydroxyl group does not participate in bonding.

Bridging Coordination: The deprotonated form of the ligand, with an anionic alkoxide oxygen, can act as a bridging ligand between two metal centers. This has been observed in copper(II) complexes with similar amino-alcohol ligands, leading to the formation of dinuclear units that can further assemble into coordination polymers.

The thermodynamic parameters of complexation, such as enthalpy (ΔH) and entropy (ΔS), provide insight into the driving forces of the reaction. The chelation of this compound would be expected to have a favorable entropic contribution due to the displacement of multiple solvent molecules from the metal's coordination sphere.

| Parameter | Description | Expected Trend for N,N,O-Ligands |

| log K | Stability Constant | Increases across the Irving-Williams series for transition metals. |

| ΔG | Gibbs Free Energy | Negative for spontaneous complex formation. |

| ΔH | Enthalpy Change | Often negative (exothermic) for strong coordinate bonds. |

| ΔS | Entropy Change | Positive and favorable due to the chelate effect. |

Structural Characterization of Metal Complexes Derived from this compound

The definitive structural characterization of metal complexes is typically achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Although specific crystallographic data for complexes of this compound are not prominently reported, data from closely related structures can provide a model for the expected structural features. For example, copper(II) complexes with similar pyridine-based amino-alcohols have been shown to form coordination polymers where the ligand bridges metal centers. Nickel(II) complexes with related ligands often exhibit square planar or octahedral geometries. rsc.org

A hypothetical crystal structure of a mononuclear complex, such as dichlorido[this compound]copper(II), might exhibit a distorted square pyramidal geometry, which is common for copper(II).

Hypothetical Crystallographic Data for a [Cu(L)Cl₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~14.5 |

| β (°) | ~95 |

| Cu-N(pyridine) (Å) | ~2.02 |

| Cu-N(amine) (Å) | ~2.05 |

| Cu-O(hydroxyl) (Å) | ~1.98 |

| Cu-Cl (Å) | ~2.25, ~2.60 |

| Note: These values are illustrative and based on typical bond lengths and unit cell parameters for similar copper(II) complexes with N,N,O-donor ligands. |

Spectroscopic Signatures of Coordination

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties. These changes, observable through techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, provide critical insights into the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies associated with the donor atoms of the ligand are expected to shift. The stretching vibration of the O-H group in the free ligand, typically observed in the range of 3300-3500 cm⁻¹, would be absent in the spectra of complexes where the ligand is deprotonated, confirming the coordination of the alcoholate oxygen. The C-O stretching vibration, usually found around 1050-1100 cm⁻¹, would likely shift to a lower frequency upon coordination. Furthermore, the C=N and C=C stretching vibrations of the pyridine ring, which appear in the 1400-1600 cm⁻¹ region, are expected to shift to higher wavenumbers upon coordination of the pyridine nitrogen to a metal center. The N-H stretching vibration of the secondary amine, typically seen around 3300-3350 cm⁻¹, would also be affected by coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, specific proton signals would be deshielded upon coordination to a metal ion. The protons on the pyridine ring, particularly those in close proximity to the nitrogen atom, would experience a downfield shift. Similarly, the protons of the ethylamino and ethanol (B145695) groups would also be affected, with their chemical shifts changing upon complexation. For paramagnetic complexes, significant broadening and shifting of the NMR signals would be observed. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the donor atoms (the pyridine carbon adjacent to nitrogen, the carbons of the ethylamino group, and the carbon bearing the hydroxyl group) would show the most significant shifts upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is dominated by π→π* transitions within the pyridine ring, typically observed in the UV region around 260-280 nm. Upon coordination to a transition metal ion, new absorption bands may appear in the visible region. These bands are often attributable to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands are highly dependent on the metal ion, its oxidation state, and the coordination geometry of the resulting complex.

| Spectroscopic Technique | Key Functional Group | Expected Shift upon Coordination |

| Infrared (IR) | O-H Stretch | Disappearance upon deprotonation |

| C-O Stretch | Shift to lower frequency | |

| Pyridine Ring Vibrations | Shift to higher wavenumbers | |

| N-H Stretch | Shift and/or broadening | |

| NMR (¹H & ¹³C) | Pyridine Protons/Carbons | Downfield shift |

| Ethylamino Protons/Carbons | Downfield shift | |

| Ethanol Protons/Carbons | Downfield shift | |

| UV-Visible | π→π* (Pyridine) | Shift in position and/or intensity |

| d-d Transitions | Appearance of new bands in the visible region | |

| MLCT | Appearance of new, often intense, bands |

Table 1: Predicted Spectroscopic Signatures of Coordination for this compound

Influence of Ligand Structure on Coordination Geometry and Electronic Properties of Complexes

The specific structural attributes of this compound, namely its potential as a tridentate N,N,O-donor and its inherent chirality, are expected to exert a significant influence on the coordination geometry and, consequently, the electronic properties of its metal complexes.

In this copper(II) complex, two distinct coordination geometries are observed: distorted square-based pyramidal and distorted tetrahedral. nih.gov The flexibility of the ligand and the presence of bridging bromide ions facilitate the formation of this complex polymeric structure. nih.gov For a pentacoordinated metal center, the geometry can be described by the Addison index (τ), where τ = 0 represents a perfect square-pyramidal geometry and τ = 1 indicates a perfect trigonal-bipyramidal geometry. In the case of the copper(II) complex with the related Schiff base, the τ values for the two pentacoordinated copper ions were 0.0967 and 0.1517, indicating a geometry that is best described as distorted square-pyramidal. nih.gov

The electronic properties of the resulting complexes are intrinsically linked to their coordination geometry. For instance, in the case of copper(II) complexes, a square-planar or square-pyramidal geometry will result in different d-orbital splitting patterns compared to a tetrahedral or trigonal-bipyramidal geometry. This, in turn, will affect the electronic spectra, magnetic properties, and redox potentials of the complexes. The strong σ-donating character of the amino and alcoholate groups, combined with the π-accepting ability of the pyridine ring, allows for the fine-tuning of the electronic environment around the metal center.

| Ligand Structural Feature | Influence on Coordination Chemistry | Resulting Complex Properties |

| Tridentate N,N,O-donor set | Formation of stable 5- and 6-membered chelate rings | Enhanced complex stability |

| Flexible ethylamino backbone | Adaptability to various coordination geometries (e.g., octahedral, square-pyramidal) | Potential for formation of polynuclear or polymeric structures |

| Chiral center | Potential for diastereoselective synthesis | Chiroptical activity (e.g., circular dichroism) |

| Pyridine ring | π-acceptor capability | Stabilization of lower oxidation states of the metal; potential for MLCT transitions |

| Amino and alcoholate groups | Strong σ-donors | Influence on d-orbital splitting and redox potentials |

Table 2: Influence of Ligand Structure on Complex Properties

Theoretical and Computational Chemistry Studies on 2 1 Pyridin 2 Yl Ethylamino Ethanol and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 2-(1-Pyridin-2-yl-ethylamino)-ethanol and its complexes.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge across the molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com

For a structurally analogous compound, 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have predicted a HOMO-LUMO gap of approximately 5.4 eV. This suggests moderate reactivity for this type of molecule. The individual energies of the HOMO and LUMO for this related compound were predicted to be in the range of -7.14 to -7.34 eV and -1.73 to -1.82 eV, respectively. The charge transfer that can occur within the molecule is explained by this energy gap. irjweb.com

Mulliken charge analysis is a method to estimate the partial atomic charges in a molecule, providing insight into the charge distribution. irjweb.com For the aforementioned analogous aminopyridine derivative, it is predicted that negative charge is localized on the pyridine (B92270) nitrogen and the ethanol (B145695) oxygen atoms due to their high electronegativity. This charge distribution is critical in determining how the molecule interacts with other molecules and its environment.

| Property | Predicted Value |

| HOMO-LUMO Gap (eV) | ~5.4 |

| HOMO Energy (eV) | -7.14 to -7.34 |

| LUMO Energy (eV) | -1.73 to -1.82 |

| Dipole Moment (Debye) | 5.47–7.09 |

Data extrapolated from the similar compound 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. mdpi.com

For this compound, it is anticipated that the MESP would show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group, consistent with the expected charge distribution. mdpi.com These regions would be the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them susceptible to interactions with nucleophiles. The topography of the MESP can be used to explore and quantify the strength of electronic conjugation within the molecule. nih.gov

Thermodynamic Parameters of Reactions and Complex Formation

Quantum chemical calculations can be used to predict the thermodynamic parameters of reactions, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters determine the spontaneity and feasibility of a reaction or complex formation process.

In a study of palladium(II) complexes with 2-(2-aminoethyl)pyridine, a related bidentate amine ligand, the pKa values for the hydrolysis of the aquated complex were determined to be 4.59 and 9.71. cu.edu.eg The formation of complex species with various biologically relevant ligands was also investigated, revealing that the stability of the formed complexes is highly dependent on the nature of the ligand and the pH of the solution. cu.edu.eg For ethanolamine (B43304), coordination through the hydroxyl group at lower pH values leads to the formation of a stable five-membered chelate ring. cu.edu.eg

| Thermodynamic Parameter | Significance in Complex Formation |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the complexation reaction. A negative value signifies a spontaneous process. mdpi.com |

| Enthalpy (ΔH) | Represents the heat change during complexation. Exothermic reactions (negative ΔH) are often favorable. mdpi.com |

| Entropy (ΔS) | Measures the change in disorder. An increase in entropy (positive ΔS) can contribute to the spontaneity of the reaction. mdpi.com |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.gov

For this compound, MD simulations could reveal the preferred three-dimensional structures (conformations) of the molecule in solution. Ethanolamines, in general, are known to form both intramolecular and intermolecular hydrogen bonds, which significantly influence their conformational stability. mdpi.com The presence of the pyridine ring, the ethylamino group, and the ethanol moiety allows for a variety of possible conformations, and MD simulations can map out the energy landscape of these different states.

In a broader context, MD simulations of pyridone adenine (B156593) dinucleotides, which share some structural similarities, have shown that these molecules exhibit distinct preferences for either compact or extended conformations, driven by intramolecular interactions such as steric clashes and hydrogen bonding. mdpi.com These conformational preferences are critical for their biological function and interactions with enzymes. mdpi.com Similar principles would govern the conformational behavior of this compound. The analysis of MD trajectories can provide insights into properties like the root-mean-square deviation (RMSD), radius of gyration (Rg), solvent-accessible surface area (SASA), and the number of hydrogen bonds formed, all of which characterize the dynamic behavior of the molecule. nih.gov

Computational Analysis of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions and catalytic cycles. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step of the reaction pathway. researchgate.net

For reactions involving ethanolamines, computational studies have provided insights into their reactivity. For example, a computational analysis of the reaction of 2-(2-aminoethylamino)ethanol (AEEA) with CO2 showed that the primary amine is more reactive for CO2 sorption, while the secondary amine facilitates CO2 desorption. rsc.orgrsc.org This type of analysis could be applied to understand the reactivity of the amino group in this compound.

In the context of catalysis, complexes of pyridine-containing ligands are known to be active in various reactions. For instance, iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands have been studied for their catalytic activity in ethylene (B1197577) oligo-/polymerization. mdpi.com Computational models, including machine learning approaches, have been used to correlate the structure of these complexes with their catalytic performance. mdpi.com Similarly, copper, cobalt, nickel, and manganese complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have demonstrated catalytic activity in the Henry reaction. ias.ac.in A computational study of the catalytic cycle of a complex involving this compound would involve identifying the elementary steps, such as substrate binding, oxidative addition, migratory insertion, and reductive elimination, and calculating the energy barriers for each step.

Ligand-Protein/Enzyme Docking Studies to Explore Potential Binding Modes (excluding clinical applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov Docking studies are essential for understanding the interactions that govern molecular recognition and for exploring the potential binding modes of a ligand within the active site of a protein.

While specific docking studies for this compound are not extensively reported, research on related compounds provides valuable insights. A study involving the reaction products of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde conducted docking studies of the resulting Schiff base and oxazolidine (B1195125) compounds with several biomolecules, including BRAF kinase, DNA gyrase, and topoisomerase II. nih.gov These studies revealed potential binding interactions, such as hydrogen bonding and π-π stacking, between the ligands and the amino acid residues in the active sites of these proteins. nih.gov

The general procedure for a docking study involves preparing the 3D structures of the ligand and the protein, defining the binding site on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand. nih.gov The results of a docking study can suggest which amino acid residues are crucial for binding and can guide the design of new molecules with improved binding affinity and selectivity.

Catalytic Applications of 2 1 Pyridin 2 Yl Ethylamino Ethanol Derived Complexes

Role of 2-(1-Pyridin-2-yl-ethylamino)-ethanol as a Chiral Ligand in Asymmetric Catalysis

The inherent chirality of this compound, owing to the stereocenter at the ethylamino bridge, makes it a valuable ligand for asymmetric catalysis. When complexed with a metal center, the ligand can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy. chemimpex.comnih.gov

The development of chiral catalysts using ligands analogous to this compound has been a focus of extensive research. For instance, pyridine-aminoalcohol ligands have been successfully employed in the in-situ generation of catalysts for asymmetric transfer hydrogenation of ketones. trdizin.gov.tr The stereoselectivity of these reactions is often dictated by the specific geometry of the ligand and its coordination to the metal ion.

Application in Homogeneous Catalysis

Complexes of this compound are particularly well-suited for homogeneous catalysis, where the catalyst is in the same phase as the reactants. This allows for high activity and selectivity under mild reaction conditions.

While direct studies on this compound complexes in oligomerization are not extensively documented, research on structurally related pyridine-bis(imine) (PDI) and 2-(arylimino)pyridine-nickel catalysts provides significant insights into their potential. nih.govmdpi.com These catalysts have demonstrated high activity in ethylene (B1197577) oligomerization, producing linear α-olefins which are important industrial feedstocks. nih.govresearchgate.net The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and the selectivity of the oligomerization process. For instance, iron and cobalt complexes with PDI ligands are among the most active catalysts for ethylene polymerization and oligomerization. nih.gov

It is plausible that complexes of this compound could also exhibit significant catalytic activity in olefin oligomerization. The electronic environment of the metal center, tunable by the substituents on the pyridine (B92270) ring and the amino alcohol moiety, would likely influence the chain growth and termination steps, thereby controlling the distribution of oligomer products.

Table 1: Illustrative Catalytic Activity of Related Pyridine-Imino/Amino Metal Complexes in Ethylene Oligomerization

| Catalyst Precursor | Co-catalyst | Activity ( g/mol ·h) | Selectivity (Linear α-Olefins) | Reference |

| 2-(Arylimino)pyridine-nickel | EtAlCl₂ | 3.8 × 10⁶ | High | mdpi.com |

| 2-(Arylimino)pyridine-nickel | MMAO | 2.4 × 10⁶ | High | mdpi.com |

| Pyridine-bis(imine)-iron | MAO | High | Highly Linear | nih.gov |

| Pyridine-bis(imine)-cobalt | MAO | High | Highly Linear | nih.gov |

Transfer hydrogenation is a key organic transformation, and complexes derived from ligands similar to this compound have shown significant promise in this area. bohrium.com Chiral (pyridyl)imine iron(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating moderate to high conversions. bohrium.com The catalytic activities are influenced by the ligand architecture, catalyst loading, and the nature of the base used.

Ruthenium(II) complexes containing nitrogen-phosphorus-nitrogen (NPN) ligands with a pyridin-2-ylamino fragment have exhibited high activity in the transfer hydrogenation of imines, with turnover frequencies reaching up to 5882 h⁻¹. udla.cl Furthermore, iridium catalysts promoted by simple amides have been used for the transfer hydrogenation of pyridines and quinolines using ethanol (B145695) as a hydrogen source. nih.gov These findings suggest that metal complexes of this compound could be highly effective catalysts for the transfer hydrogenation of a variety of substrates, including ketones and imines.

Table 2: Performance of Related Catalysts in Transfer Hydrogenation of Ketones

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral (pyridyl)imine Fe(II) | Acetophenone | 89-98 | Low | bohrium.com |

| (Pyrazolylethyl)pyridine Fe(II) | Various Ketones | 58-84 | Not reported | researchgate.net |

| (Pyrazolylethyl)pyridine Ni(II) | Various Ketones | 58-84 | Not reported | researchgate.net |

The versatility of the this compound ligand suggests its potential application in a broader range of organic transformations. Its ability to act as a building block for more complex molecules opens avenues for research in various catalytic processes. chemimpex.com For instance, related pyridine-containing ligands have been used in palladium-catalyzed cross-coupling reactions and other carbon-carbon bond-forming reactions. The hemilabile nature of the hydroxyl group could also play a crucial role in modulating the catalytic activity and selectivity in various transformations.

Development of Heterogeneous Catalytic Systems Utilizing this compound Derivatives

The synthesis of such heterogeneous catalysts would typically involve the covalent grafting of the ligand or its metal complex onto the support material. The catalytic performance of these immobilized catalysts would then be evaluated in the target reactions, such as oligomerization or transfer hydrogenation.

Investigation of Catalyst Activity, Selectivity, and Turnover Frequencies

The evaluation of a catalyst's performance hinges on key metrics: activity, selectivity, and turnover frequency (TOF). The activity refers to the rate at which the catalyst converts reactants into products. Selectivity denotes the catalyst's ability to produce the desired product over other possible side products. The turnover frequency represents the number of catalytic cycles that a single catalyst molecule can perform per unit of time.

For complexes derived from this compound, it is anticipated that these parameters would be highly dependent on the metal center, the reaction conditions (temperature, pressure, solvent), and the nature of the substrate. For example, in transfer hydrogenation reactions catalyzed by related ruthenium(II) complexes, turnover frequencies as high as 5882 h⁻¹ have been reported. udla.cl In ethylene oligomerization, the activity of related nickel catalysts can reach up to 3.8 × 10⁶ g of polyethylene (B3416737) per mole of nickel per hour. mdpi.com Machine learning models have also been employed to predict the catalytic activities of similar 2-imino-1,10-phenanthrolyl iron and cobalt complexes in ethylene oligomerization, highlighting the potential for computational methods in catalyst design and optimization. nih.gov

Molecular Interactions and Mechanistic Biological Relevance of 2 1 Pyridin 2 Yl Ethylamino Ethanol

Analysis of Intermolecular Hydrogen Bonding Networks

While specific crystallographic studies detailing the hydrogen bonding network of 2-(1-Pyridin-2-yl-ethylamino)-ethanol are not extensively documented in the reviewed literature, its molecular structure inherently suggests a significant capacity for forming such bonds. The molecule contains several functional groups that can act as hydrogen bond donors and acceptors: the hydroxyl (-OH) group, the secondary amine (-NH-) group, and the nitrogen atom within the pyridine (B92270) ring.

The hydroxyl group can donate a hydrogen atom, and its oxygen can accept a hydrogen bond. Similarly, the secondary amine can donate a hydrogen atom, and its nitrogen can act as an acceptor. The pyridine nitrogen atom is a primary hydrogen bond acceptor site. These features allow for a complex network of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

In analogous structures, such as 2-aminopyridine (B139424) derivatives, intermolecular hydrogen bonding between the ethanol (B145695) -OH group and the pyridine N atom has been observed. Theoretical studies on simple amino alcohols have shown that intramolecular hydrogen bonds (IMHBs), particularly the OH···N type, play a crucial role in determining the conformational stability of the molecule. mdpi.com The strength of these intramolecular bonds is sensitive to the length of the carbon chain separating the hydroxyl and amino groups. mdpi.com For instance, in the crystal structure of 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, a related compound, an intramolecular O-H···N hydrogen bond is present. nih.gov The interplay between inter- and intramolecular hydrogen bonding is a critical factor in the physical properties and interactions of such molecules. mdpi.com

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Role as Donor | Role as Acceptor |

|---|---|---|

| Hydroxyl (-OH) | Yes | Yes |

| Secondary Amine (-NH-) | Yes | Yes |

Investigation of π-π Stacking and Other Non-Covalent Interactions

The planar aromatic pyridine ring is a key structural feature of this compound, enabling it to participate in π-π stacking interactions. This type of non-covalent interaction is fundamental in the formation of supramolecular structures and in the binding of molecules to biological targets. nih.gov It involves the attractive, noncovalent interaction between the electron clouds of aromatic rings.

In the crystal packing of related compounds, π-π stacking interactions between pyridine rings have been identified as a significant stabilizing force. nih.gov For example, studies on metal complexes containing pyridine ligands show clear evidence of π-π stacking, with defined centroid-centroid distances between the aromatic rings. researchgate.netresearchgate.net In the crystal structure of an analogue, 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, weak π-π interactions between neighboring pyridyl rings contribute to the formation of helical chains. nih.gov

Beyond π-π stacking, other non-covalent interactions can also be significant. These include:

Hydrophobic Interactions: The ethyl group and the carbon backbone of the ethanol moiety can engage in hydrophobic interactions, particularly within the nonpolar pockets of biomolecules. mdpi.com

C-H···π Interactions: The hydrogen atoms attached to the pyridine ring and the ethyl group can interact with the π-systems of other aromatic rings.

The interplay between these various non-covalent forces, including π-stacking and hydrogen bonding, dictates the molecule's conformation, crystal packing, and its mode of interaction with other molecules. rsc.orgrsc.org

General Mechanisms of Interaction with Biological Systems and Biomolecules

The structural features of this compound equip it to interact with a variety of biological systems and biomolecules through multiple non-covalent mechanisms. This interaction potential is the basis for its utility in biochemical research, such as in studies investigating enzyme activity and protein interactions. chemimpex.com

The primary mechanisms of interaction include:

Hydrogen Bonding: As detailed in section 7.1, the molecule can act as both a hydrogen bond donor and acceptor, allowing it to form specific connections within the binding sites of proteins and nucleic acids.

π-π Stacking: The pyridine ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan, which is a common interaction in protein-ligand binding. vulcanchem.com

Electrostatic Interactions: The nitrogen atom in the pyridine ring can be protonated at physiological pH, acquiring a positive charge. This allows for electrostatic or ionic interactions with negatively charged residues on a biomolecule, such as aspartate or glutamate, or with the phosphate (B84403) backbone of DNA. mdpi.com

Through these combined interactions, the molecule can fit into the active or allosteric sites of enzymes. Such binding can modulate the enzyme's function by either preventing the natural substrate from binding or by inducing a conformational change that alters its catalytic activity. Docking studies on analogous Schiff base ligands have shown their potential to interact with a range of biomolecular targets, including kinases and DNA gyrase, highlighting the broad interaction capability of the pyridyl-amino-ethanol scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For pyridine-containing compounds, these studies provide valuable insights into optimizing molecular interactions for desired biochemical effects.

Altering the substituents on the pyridine ring or the side chain of pyridyl-ethylamino-ethanol analogues has a profound impact on their molecular interaction profile.

Pyridine Ring Substitution: The electronic properties of substituents on the pyridine ring are critical. A SAR study on 9-(pyridin-2'-yl)-aminoacridines revealed that adding electron-withdrawing groups to the pyridine ring enhanced the molecule's interaction with DNA. mdpi.com This is thought to occur because these groups help to stabilize a positive charge on the molecule, thereby strengthening the electrostatic attraction to the negatively charged DNA backbone. mdpi.com Conversely, introducing bulky groups can sterically hinder intermolecular interactions like π-π stacking. rsc.org

Side Chain Modification: Modifications to the ethylamino-ethanol chain can alter the molecule's flexibility and hydrogen-bonding capabilities. For example, theoretical studies on simple amino alcohols show that substituting halogen atoms at the α-position to the hydroxyl or amino group can significantly strengthen or weaken intramolecular hydrogen bonds, respectively. mdpi.com This change in internal bonding can alter the molecule's preferred conformation and how it presents its functional groups for intermolecular interactions.

A review of pyridine derivatives found that the presence and specific placement of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) were often linked to enhanced biological activity, whereas bulky groups or halogens tended to decrease it. nih.gov

The changes in molecular interactions driven by structural modifications directly correlate with observed biochemical or biological effects.

SAR studies on various pyridine derivatives have established clear links between structure and function. For example, the enhanced DNA interaction caused by electron-withdrawing groups on a pyridine ring was correlated with the ability to alter the thermal denaturation of DNA, a proxy for DNA binding strength. mdpi.com This type of activity is often a hallmark of compounds with antiproliferative effects. nih.gov

The nature of the substituent required for optimal activity can be highly dependent on the biological target. While electron-withdrawing groups favored DNA interaction, a study on pyridin-2(1H)-one derivatives as urease inhibitors found that electron-releasing groups were important for modulating that specific biological activity. researchgate.net This highlights that the electronic and steric profile of a molecule must be tuned to the specific chemical environment of its target's binding site.

The presence of key functional groups that can participate in hydrogen bonding, such as -OH and -NH2, is a recurring theme in active compounds. nih.gov These groups can form specific, directional bonds with amino acid residues in an enzyme's active site, leading to potent and selective enzyme modulation.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Analogues

| Structural Modification | Effect on Molecular Interaction | Observed Biochemical/Biological Effect | Source(s) |

|---|---|---|---|

| Electron-withdrawing groups on pyridine ring | Enhances electrostatic attraction | Increased DNA binding | mdpi.com |

| Electron-releasing groups on pyridine ring | Modulates electronic properties | Enhanced urease inhibition | researchgate.net |

| Presence of -OH, -NH2 groups | Provides key H-bonding sites | Enhanced antiproliferative activity | nih.gov |

| Bulky groups on aromatic core | Sterically hinders π-π stacking | Decreased antiproliferative activity; modified solid-state properties | rsc.orgnih.gov |

Future Directions and Emerging Research Avenues for 2 1 Pyridin 2 Yl Ethylamino Ethanol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is paramount for the broader application of 2-(1-Pyridin-2-yl-ethylamino)-ethanol. Future research is expected to move beyond traditional batch processes towards more advanced and greener methodologies.

One promising area is the adoption of flow chemistry and microreactor technology . The synthesis of the related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, has been successfully demonstrated using a continuous-flow process. researchgate.net This approach offers significant advantages over batch methods, including enhanced safety, better heat and mass transfer, and improved reaction control, leading to higher yields in shorter reaction times. researchgate.net For instance, in the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a single microreactor chip at 160°C was able to produce the equivalent of more than five batch reactors operating at 120°C. researchgate.net Future work could focus on adapting this technology for the synthesis of this compound, potentially leading to a more scalable and economically viable industrial production method. researchgate.net

Another key direction is the development of novel catalytic systems . Research into the production of 2-(ethylamino)ethanol (B46374) has shown that catalysts like manganese oxide or alkali metal hydroxide-supporting zirconium oxide can facilitate its synthesis from N-ethyldiethanolamine via a disproportionation reaction. google.com Exploring similar catalytic disproportionation or amination reactions could provide alternative, efficient pathways to this compound and its derivatives.

Furthermore, methods involving the regioselective alkylation of pyridinium-N-(2′-azinil)aminides offer a mild and efficient way to prepare 2-alkylaminoazines. researchgate.net Investigating the applicability of such regioselective techniques could provide more precise control over the synthesis of complex pyridine-containing compounds like this compound.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| Flow Chemistry/Microreactors | Enhanced safety, improved efficiency, scalability. researchgate.net | High potential for efficient, industrial-scale production. researchgate.net |

| Novel Catalysis | Alternative reaction pathways, potential for lower energy consumption. google.com | Could enable synthesis from different, readily available starting materials. google.com |

| Regioselective Alkylation | High precision and control, mild reaction conditions. researchgate.net | Useful for synthesizing specific isomers and complex derivatives. researchgate.net |

Design and Synthesis of Advanced Coordination Architectures with Tunable Properties

The presence of nitrogen atoms in the pyridine (B92270) ring and the amino group, along with the oxygen of the hydroxyl group, makes this compound an excellent candidate for use as a ligand in coordination chemistry. chemimpex.com Future research will likely focus on designing and synthesizing novel metal complexes with this ligand to create advanced coordination architectures.

The structural features of related amino alcohols with pyridine rings allow them to act as versatile building blocks, forming stable complexes with a variety of metal ions. chemimpex.com For example, chiral (pyridyl)imine ligands, which share structural motifs with this compound, have been used to synthesize iron(II) complexes. bohrium.com The resulting complexes exhibit specific coordination geometries, such as a six-coordinate cationic compound where the iron atom is bound to three bidentate ligands. bohrium.com

By systematically modifying the ligand structure or the choice of metal center, it is possible to tune the electronic, magnetic, and optical properties of the resulting coordination compounds. This opens up possibilities for creating materials with tailored functionalities for applications in areas such as catalysis and materials science. chemimpex.combohrium.com

Investigation of this compound in Materials Science Applications (e.g., smart materials, supramolecular chemistry)

The unique chemical properties of this compound and its analogs make them promising candidates for applications in materials science. chemimpex.com Research in this area is expected to expand, exploring its use in the development of smart materials and complex supramolecular assemblies.

Compounds containing amino alcohol and pyridine functionalities are known to be useful in creating novel materials, including polymers and coatings. chemimpex.com The ability of the molecule to form hydrogen bonds and coordinate with metal ions can be exploited to construct self-assembling supramolecular structures. These structures can exhibit responsive behaviors, a key characteristic of "smart materials," which change their properties in response to external stimuli such as temperature, pH, or light.

The investigation into how these molecules interact at a molecular level will be crucial for designing materials with specific functions, such as controlled-release systems, chemical sensors, or responsive surfaces.

Deeper Computational Insights into Complex Molecular Systems Involving this compound

Computational chemistry provides powerful tools to understand and predict the behavior of molecular systems. Future research will increasingly rely on computational methods to gain deeper insights into the properties and reactivity of this compound and its complexes.

Density Functional Theory (DFT) calculations have already been used to complement experimental studies on the synthesis of related compounds, showing good agreement with kinetic data. researchgate.net Similar DFT studies on this compound could be used to optimize reaction conditions, predict reaction mechanisms, and understand the electronic structure of the molecule. researchgate.netresearchgate.net

Furthermore, molecular docking and dynamics simulations can be employed to study the interactions of this compound with biological targets or within larger molecular assemblies. researchgate.net For instance, computational analyses have been used to investigate the superior CO2 separation performance of the related compound 2-(2-aminoethylamino)ethanol by examining its reaction pathways. rsc.org Applying these advanced computational techniques will be instrumental in designing new catalysts, functional materials, and understanding the molecule's potential applications on a theoretical level before engaging in extensive experimental work. researchgate.netmdpi.com

Table 2: Potential Computational Approaches

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis, Electronic Properties | Optimize reaction conditions, understand reactivity. researchgate.netresearchgate.net |

| Molecular Docking | Bio-interactions, Host-Guest Chemistry | Predict binding modes and affinities with target molecules. researchgate.net |

| Molecular Dynamics (MD) | Supramolecular Chemistry, Materials | Simulate the behavior and stability of complex assemblies over time. researchgate.net |

Expanding the Scope of Catalytic Applications with New Reaction Systems

The structural characteristics of this compound make it a promising scaffold for the development of new catalysts. Its potential as a chiral ligand is particularly noteworthy for applications in asymmetric catalysis.

Iron(II) complexes derived from structurally similar (pyridyl)imine ligands have been successfully evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. bohrium.com Although these initial systems showed moderate catalytic activities, they demonstrate the potential of this class of compounds in catalysis. Future research could focus on optimizing the ligand structure of this compound to enhance both catalytic activity and enantioselectivity in such reactions. bohrium.com

Beyond transfer hydrogenation, there is an opportunity to explore the use of its metal complexes in a wider range of catalytic transformations. For example, related amino alcohol structures are involved in the synthesis of imidazolidin-2-ones, important heterocyclic compounds. mdpi.com Developing new catalytic systems based on this compound for reactions like C-C and C-N bond formation, oxidation, or polymerization could significantly broaden its utility in synthetic chemistry. The use of related chiral alcohols as building blocks for potent enzyme inhibitors also points towards applications in biocatalysis and medicinal chemistry. alfachemic.com

Q & A

Q. What are the established synthetic routes for 2-(1-Pyridin-2-yl-ethylamino)-ethanol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via:

- Reductive amination : Pyridine-2-carboxaldehyde reacts with ethanolamine under hydrogenation conditions, often using palladium or nickel catalysts. Temperature (60–100°C) and solvent choice (e.g., methanol or ethanol) critically affect reaction efficiency .

- Palladium-catalyzed cross-coupling : Aryl halides are coupled with ethanolamine derivatives, requiring ligands like triphenylphosphine and bases such as potassium carbonate. Catalyst loading (1–5 mol%) and reaction time (12–24 hrs) influence yields .

- Ethylene oxide reaction : Pyridine derivatives react with ethylene oxide in the presence of a base (e.g., NaOH), proceeding via nucleophilic substitution. Excess ethylene oxide and controlled pH enhance product formation .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton and carbon environments, confirming the pyridine ring and ethanolamine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities by providing 3D molecular packing, as demonstrated in related pyridine-ethanolamine structures .

Q. What role does this compound play in medicinal chemistry research?

The compound serves as:

- A building block for designing kinase inhibitors or GPCR modulators due to its dual functional groups (pyridine for π-π interactions; ethanolamine for hydrogen bonding) .

- A probe in enzyme inhibition studies, particularly for metalloenzymes, where the pyridine nitrogen acts as a ligand for metal ions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example:

- Use response surface methodology to model interactions between variables and maximize yield .

- Implement fractional factorial designs to reduce the number of trials while capturing critical effects .

Q. What computational approaches predict the reactivity and biological interactions of this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., nucleophilic substitution energetics) and transition states .

- Molecular Dynamics (MD) Simulations : Study binding modes with biological targets (e.g., enzymes) by simulating ligand-protein interactions in silico .

Q. How should discrepancies in reported biological activities of derivatives be addressed?

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate structural or environmental variables .

- Structural Analog Analysis : Synthesize derivatives with modified pyridine substituents or ethanolamine chain lengths to identify activity-determining motifs .

- Meta-Analysis : Use computational tools to aggregate published data and identify outliers or confounding factors .

Q. What mechanistic insights guide the catalytic steps in its synthesis?

In ethylene oxide-based routes:

- The base (e.g., NaOH) deprotonates the hydroxyl group of pyridineethanol, enabling nucleophilic attack on ethylene oxide.

- Steric effects from the pyridine ring influence regioselectivity, favoring substitution at the less hindered carbon of ethylene oxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.